molecular formula C10H12O2 B017817 4-Methoxyphenylacetone CAS No. 122-84-9

4-Methoxyphenylacetone

Cat. No. B017817
Key on ui cas rn: 122-84-9
M. Wt: 164.20 g/mol
InChI Key: WFWKNGZODAOLEO-UHFFFAOYSA-N
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Patent
US09243011B2

Procedure details

This reaction is carried out in the same manner as the reaction in example 3. The difference is that, the reactants are p-methoxyphenyl chloride (143.2 mg, 1.0 mmol), palladium cinnamyl chloride (7.9 mg, 0.015 mmol), 2-Methoxy-6-(N-methyl-N-phenyl-amino)phenyldicyclohexyl)phosphine (24.5 mg, 0.060 mmol), Cs2CO3 (651.0 mg, 2.0 mmol) in 4.0 mL acetone at 90° C. for 12 h. 1-(4′-Methoxyphenyl)-2-propanone (137.9 mg) was obtained with a yield of 84% as liquid. 1H NMR (300 MHz, CDCl3) δ 7.15-7.07 (m, 2H, ArH), 6.92-6.82 (m, 2H, ArH), 3.79 (s, 3H, OCH3), 3.63 (s, 2H, CH2), 2.13 (s, 3H, COCH3); 13C NMR (75 MHz, CDCl3) δ 206.8, 158.5, 130.3, 126.1, 114.0, 55.1, 50.0, 29.0; IR (neat) v (cm−1) 3002, 2957, 2935, 2911, 2837, 1713, 1612, 1584, 1514, 1464, 1442, 1423, 1356, 1301, 1249, 1179, 1158, 1109, 1034; MS (70 eV, EI) m/z (%): 165 (M++1, 2.58), 164 (M+, 23.60), 121 (100).
Quantity
143.2 mg
Type
reactant
Reaction Step One
Quantity
24.5 mg
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
651 mg
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
palladium cinnamyl chloride
Quantity
7.9 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](Cl)=[CH:5][CH:4]=1.P.C([O-])([O-])=O.[Cs+].[Cs+].[CH3:17][C:18]([CH3:20])=[O:19]>C(Cl)C=CC1C=CC=CC=1.[Pd]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:17][C:18](=[O:19])[CH3:20])=[CH:5][CH:4]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
143.2 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)Cl
Step Two
Name
Quantity
24.5 mg
Type
reactant
Smiles
P
Step Three
Name
Cs2CO3
Quantity
651 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Four
Name
Quantity
4 mL
Type
reactant
Smiles
CC(=O)C
Step Five
Name
palladium cinnamyl chloride
Quantity
7.9 mg
Type
catalyst
Smiles
C(C=CC1=CC=CC=C1)Cl.[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This reaction is carried out in the same manner as the reaction in example 3
CUSTOM
Type
CUSTOM
Details
at 90° C.
CUSTOM
Type
CUSTOM
Details
for 12 h
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 137.9 mg
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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